molecular formula C6H8N2O B1330294 5-Cyano-5-methyl-2-pyrrolidone CAS No. 86240-21-3

5-Cyano-5-methyl-2-pyrrolidone

Cat. No. B1330294
CAS RN: 86240-21-3
M. Wt: 124.14 g/mol
InChI Key: BXKKJJWDNAORNS-UHFFFAOYSA-N
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Description

The compound 5-Cyano-5-methyl-2-pyrrolidone is a derivative of 2-pyridone, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 5-Cyano-5-methyl-2-pyrrolidone, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related cyano and pyridone compounds, which can be extrapolated to understand the characteristics of 5-Cyano-5-methyl-2-pyrrolidone.

Synthesis Analysis

The synthesis of related pyridone derivatives often involves cyclization reactions and the use of cyanoacetate or its derivatives as key starting materials. For instance, the synthesis of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives was achieved by cyclization of ethyl 2-cyano-3-substituted acrylates with 3-acetylpyrene . Similarly, a direct synthesis route for functionalized 2-pyridones was described using different cyanomethylene active compounds . These methods suggest that the synthesis of 5-Cyano-5-methyl-2-pyrrolidone could potentially involve similar cyclization strategies and starting materials.

Molecular Structure Analysis

The molecular structure of pyridone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been used to determine the crystalline structure of these compounds, confirming the presence of specific substituents and their positions on the pyridone ring . Quantum chemical calculations, such as density functional theory, have been employed to optimize geometrical parameters and predict vibrational wavenumbers, which are in good agreement with experimental data . These studies provide a framework for analyzing the molecular structure of 5-Cyano-5-methyl-2-pyrrolidone.

Chemical Reactions Analysis

The chemical reactivity of pyridone derivatives includes transformations such as nucleophilic aromatic substitution, as observed in the formation of cocrystals with products of in situ nucleophilic aromatic substitution . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives to 2-pyridones has been reported, indicating the potential for redox reactions . These insights into the chemical behavior of pyridone derivatives can be applied to predict the reactions that 5-Cyano-5-methyl-2-pyrrolidone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridone derivatives are influenced by their molecular structure and substituents. Spectroscopic properties, such as NMR spectra, provide information on the dynamic behavior of these compounds . The fluorescence behavior of some pyridone derivatives has also been studied, which could be relevant for the potential applications of 5-Cyano-5-methyl-2-pyrrolidone in sensing or imaging . The solvate and cocrystal formation of these compounds further illustrates their ability to engage in specific intermolecular interactions, which are crucial for understanding their solubility and crystallization behavior .

properties

IUPAC Name

2-methyl-5-oxopyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(4-7)3-2-5(9)8-6/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKKJJWDNAORNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287132
Record name 5-Cyano-5-methyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-5-methyl-2-pyrrolidone

CAS RN

86240-21-3
Record name NSC49102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49102
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Record name 5-Cyano-5-methyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-oxopyrrolidine-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RH Leonard - Industrial & Engineering Chemistry, 1956 - ACS Publications
Hexoses are convertible to levulinic acid by essentially a process of dehydration and cleavage of a mole of formic acid. The theoretical yield from a hexose is 64.5%, but the literature as …
Number of citations: 241 pubs.acs.org
RE Stenseth - 1961 - search.proquest.com
Since this dissertation de als with the reaction of basic nitriles with hydrogen chloride to rorn 2-ininopolynethylenimine S, the hydrolysis of the 2-imino compounds to the corre-sponding …
Number of citations: 2 search.proquest.com

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